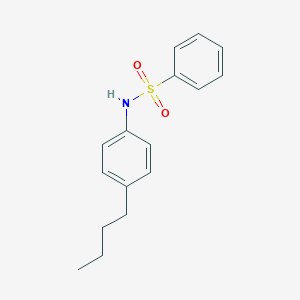
N-(4-butylphenyl)-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-3-chlorobenzamide, also known as BPA, is a chemical compound that has been studied extensively for its potential use in scientific research. BPA is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in many different fields.
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)-3-chlorobenzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular signaling pathways. N-(4-butylphenyl)-3-chlorobenzamide has also been shown to modulate the activity of certain proteins, including those involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3-chlorobenzamide has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in certain types of cancer cells. N-(4-butylphenyl)-3-chlorobenzamide has also been shown to affect the expression of certain genes, including those involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-butylphenyl)-3-chlorobenzamide in lab experiments is its high purity and yield, which makes it a reliable and consistent tool for researchers. However, N-(4-butylphenyl)-3-chlorobenzamide can be difficult to work with due to its low solubility in water, which can make it challenging to administer to cells or animals in experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-butylphenyl)-3-chlorobenzamide, including investigating its potential as a therapeutic agent for cancer and other diseases. N-(4-butylphenyl)-3-chlorobenzamide may also be useful in studying the effects of different compounds on cellular signaling pathways and in investigating the mechanisms of action of different drugs. Additionally, future research may focus on developing new synthesis methods for N-(4-butylphenyl)-3-chlorobenzamide that are more efficient and cost-effective.
Synthesemethoden
N-(4-butylphenyl)-3-chlorobenzamide can be synthesized using a variety of different methods, including the reaction of 4-butylaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This method typically results in a high yield of pure N-(4-butylphenyl)-3-chlorobenzamide, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-3-chlorobenzamide has been used in a wide range of scientific research applications, including as a tool for studying the effects of different compounds on cellular signaling pathways and as a modulator of protein-protein interactions. N-(4-butylphenyl)-3-chlorobenzamide has also been used to study the effects of various compounds on gene expression and to investigate the mechanisms of action of different drugs.
Eigenschaften
Molekularformel |
C17H18ClNO |
|---|---|
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-3-chlorobenzamide |
InChI |
InChI=1S/C17H18ClNO/c1-2-3-5-13-8-10-16(11-9-13)19-17(20)14-6-4-7-15(18)12-14/h4,6-12H,2-3,5H2,1H3,(H,19,20) |
InChI-Schlüssel |
OXHWKBYYBGMJTQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)



![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
